molecular formula C7H12O3 B1583641 2,5-Dihydro-2,5-dimethoxy-2-methylfuran CAS No. 22414-24-0

2,5-Dihydro-2,5-dimethoxy-2-methylfuran

Cat. No.: B1583641
CAS No.: 22414-24-0
M. Wt: 144.17 g/mol
InChI Key: ODARVONGEVVSAG-UHFFFAOYSA-N
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Description

2,5-Dihydro-2,5-dimethoxy-2-methylfuran is a pyrimidine derivative . It has an empirical formula of C7H12O3, a CAS Number of 22414-24-0, and a molecular weight of 144.17 .


Synthesis Analysis

The synthesis of the diastereoisomeric mixture of two pairs of enantiomers of this compound has been reported . The formation of this compound by the electrolysis of furan in methanol has also been studied .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string COC1OC(C)(OC)C=C1 . The InChI key is ODARVONGEVVSAG-UHFFFAOYSA-N .


Chemical Reactions Analysis

The formation of this compound by the electrolysis of furan in methanol has been studied .


Physical and Chemical Properties Analysis

This compound is a liquid with a refractive index of n20/D 1.429 (lit.) . It has a boiling point of 46 °C/10 mmHg (lit.) and a density of 1.019 g/mL at 25 °C (lit.) . It is stored at a temperature of 2-8°C .

Scientific Research Applications

Synthetic Utility in Complex Compound Formation

2,5-Dihydro-2,5-dimethoxy-2-methylfuran serves as a valuable synthetic equivalent in the preparation of various biologically interesting compounds. Garzelli, Samaritani, and Malanga (2008) illustrate its use in creating 5-substituted-2(5H)-furanone derivatives, significant for their complexity and potential biological relevance (Garzelli, R., Samaritani, S., & Malanga, C., 2008).

Electrosynthesis Applications

Horii et al. (2005) demonstrate an innovative method for preparing 2,5-dimethoxy-2,5-dihydrofuran through electrosynthesis. This process involves the oxidation of furan and the reduction of methanol, optimized to achieve a high yield of the pure product (Horii, D., Atobe, M., Fuchigami, T., & Marken, F., 2005).

Reaction with Dichloroketene

Yang, Lin, and Whang (1986) explored the reaction of 2,5-Dimethoxy-2,5-dihydrofuran with dichloroketene, leading to the formation of unique compounds. Their study highlights its reactive potential in forming novel chemical structures (Yang, C.-H., Lin, H., & Whang, M., 1986).

Use in Functionalized 2-Alkylfurans Synthesis

Malanga and Mannucci (2001) report the reaction of 2,5-Dimethoxy-2,5-dihydrofuran with vinyl ethers to produce functionalized 2-alkylfurans. This method offers a promising route to synthesize complex furan derivatives under mild conditions (Malanga, C., & Mannucci, S., 2001).

Implications in Catalysis

Bischoff and Kant (2000) found that 2,5-Dimethoxy-2,5-dihydrofuran, when used with water-soluble rhodium-catalysts and syngas, undergoes hydrogenation rather than hydroformylation. This suggests a role of water in the catalyst's coordination sphere, providing insights into biphasic catalysis processes (Bischoff, S., & Kant, M., 2000).

Safety and Hazards

2,5-Dihydro-2,5-dimethoxy-2-methylfuran is considered hazardous. It is flammable and causes serious eye irritation. It is harmful if swallowed or inhaled . Precautionary measures include avoiding ingestion and inhalation, ensuring adequate ventilation, and not getting it in eyes, on skin, or on clothing .

Properties

IUPAC Name

2,5-dimethoxy-5-methyl-2H-furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-7(9-3)5-4-6(8-2)10-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODARVONGEVVSAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC(O1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50885203
Record name Furan, 2,5-dihydro-2,5-dimethoxy-2-methyl-
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Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22414-24-0
Record name 2,5-Dihydro-2,5-dimethoxy-2-methylfuran
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Furan, 2,5-dihydro-2,5-dimethoxy-2-methyl-
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Record name Furan, 2,5-dihydro-2,5-dimethoxy-2-methyl-
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Record name Furan, 2,5-dihydro-2,5-dimethoxy-2-methyl-
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Record name 2,5-dihydro-2,5-dimethoxy-2-methylfuran
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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